

# Technical Guide: Chemical Structure and Profiling of 6-Bromo Phenylephrine Impurity

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## Compound of Interest

Compound Name: *(R)-6-Bromo Phenylephrine*

*Hydrochloride*

CAS No.: 1391067-95-0

Cat. No.: B589690

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## Executive Summary

In the synthesis and stability profiling of Phenylephrine Hydrochloride, the 6-bromo phenylephrine impurity represents a critical quality attribute (CQA). Arising primarily from regioselective electrophilic aromatic substitution (EAS) during the bromination of intermediate ketones, this impurity poses challenges due to its structural similarity to the API and potential toxicity implications.

This guide provides a definitive structural analysis, mechanistic origin, and analytical control strategy for 6-bromo phenylephrine, distinguishing it from other halogenated byproducts.

## Structural Characterization

### Identification and Nomenclature

While commercially designated as "6-Bromo Phenylephrine," the IUPAC nomenclature prioritizes the phenol group, resulting in a numbering shift.

- Common Name: 6-Bromo Phenylephrine[1][2][3]
- IUPAC Name: 4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[1][2]
- CAS Number (HCl Salt): 1391067-95-0[2][3]

- Molecular Formula:

[1][2]

- Molecular Weight: 246.10 g/mol (Free Base) / 282.56 g/mol (HCl Salt)

## Structural Logic

Phenylephrine is a 1,3-disubstituted benzene derivative (1-alkyl, 3-hydroxyl). The "6-bromo" designation refers to the position on the benzene ring relative to the alkyl chain (position 1) and hydroxyl group (position 3).

- Position 6 (Phenylephrine numbering): This carbon is ortho to the alkyl chain and para to the hydroxyl group.
- Electronic Environment: The hydroxyl group (-OH) is a strong ortho/para activator. The alkyl chain is a weak ortho/para activator. Position 6 is the most electronically activated site for electrophilic attack because it benefits from the strong para-directing effect of the hydroxyl group and the ortho-directing effect of the alkyl chain.

## 2D Chemical Structure

Caption: The "6-bromo" position is chemically equivalent to the IUPAC "4-bromo" position relative to the phenol C1.

## Mechanistic Origins

The formation of 6-bromo phenylephrine is a classic example of competing regioselectivity during the synthesis of the phenylephrine precursor.

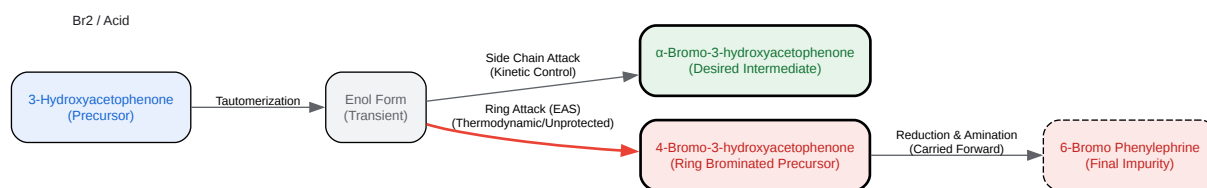
## The Synthetic Pathway

The standard industrial synthesis involves the bromination of 3-hydroxyacetophenone to form -bromo-3-hydroxyacetophenone (the desired intermediate).

- Reagent: Bromine ( ) or N-Bromosuccinimide (NBS).[4]

- Desired Path: Radical or enol-mediated substitution on the alpha-carbon (side chain).
- Impurity Path: Electrophilic Aromatic Substitution (EAS) on the benzene ring.

Because the phenolic ring is electron-rich, it competes with the side chain for bromine. Unless the phenolic -OH is protected (e.g., as an acetate ester) or the Lewis acidity is strictly controlled, nuclear bromination occurs predominantly at the para-position to the hydroxyl group.



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Caption: Divergent bromination pathways. The impurity arises from nuclear bromination and is carried through subsequent synthetic steps.

## Analytical Profiling

Detecting 6-bromo phenylephrine requires differentiating it from the parent peak and other halogenated isomers.

## Mass Spectrometry (LC-MS)

The presence of bromine provides a distinct mass spectral signature due to the natural abundance of

(50.7%) and

(49.3%).

Parameter	Phenylephrine (Parent)	6-Bromo Phenylephrine (Impurity)
Monoisotopic Mass	167.09 Da	245.00 Da ( )
M+2 Peak	Negligible	~100% intensity of M peak ( )
Mass Shift	-	+78 Da (substitution of H with Br)
Fragmentation	Loss of ,	Loss of (distinct radical loss)

## Nuclear Magnetic Resonance (NMR)

-NMR is the definitive method for structural confirmation. The substitution of the proton at position 6 alters the aromatic coupling pattern.

- Parent (Phenylephrine): Shows 4 aromatic protons.
- Impurity (6-Bromo): Shows 3 aromatic protons.
  - H2 (Singlet): Isolated between the Alkyl and OH groups.
  - H5 (Doublet): Ortho to the remaining H4.
  - H4 (Doublet): Ortho to H5.
  - Missing Signal: The triplet/doublet typically seen at position 6 is absent.

## Chromatographic Behavior (HPLC)

Bromine is significantly more lipophilic than hydrogen.

- Retention Time (RT): The 6-bromo impurity will elute after Phenylephrine in Reverse Phase (C18) chromatography.

- RRT (Approximate): 1.5 – 2.5 (highly dependent on mobile phase pH and organic modifier).

## Control & Mitigation Strategy

To prevent the formation of 6-bromo phenylephrine, the synthesis must suppress the reactivity of the phenol ring during the bromination step.

## Process Chemistry Adjustments

- O-Protection: Acetylation of the phenol group (forming 3-acetoxyacetophenone) strongly deactivates the ring toward EAS, favoring side-chain bromination.
- Lewis Acid Scavenging: Ensure the absence of iron or aluminum salts, which catalyze ring bromination.
- Temperature Control: Maintain low temperatures ( ) during bromination to favor the kinetic product (side-chain) over the thermodynamic product (ring).

## Purge Capability

If formed, the impurity is difficult to remove by crystallization due to structural similarity.

- Recommendation: Implement a strict limit test on the intermediate (4-bromo-3-hydroxyacetophenone) before proceeding to the reduction step.

## Regulatory & Toxicology Context

### Genotoxicity Assessment (ICH M7)

Halogenated aromatic compounds are often flagged as structural alerts for genotoxicity.

- Class: 6-Bromo phenylephrine contains an alkyl-amino side chain and a halogenated phenol.
- Assessment: While phenylephrine itself is safe, brominated phenols can act as sensitizers. An in silico (QSAR) assessment followed by an Ames test is typically required if levels exceed the Threshold of Toxicological Concern (TTC).

## Pharmacopeial Status

Currently, specific monographs (USP/EP) for Phenylephrine Hydrochloride list "related compounds." 6-bromo phenylephrine is often categorized under unspecified impurities unless it exceeds the identification threshold (typically 0.10%).

## References

- Sigma-Aldrich. **(R)-6-Bromo Phenylephrine Hydrochloride** Product Information. CAS 1391067-95-0. [2][3]
- LGC Standards. Impurity Profile of Phenylephrine: (R)-6-Bromo Phenylephrine.
- European Pharmacopoeia (Ph. [1] Eur.). Phenylephrine Hydrochloride Monograph 0632. (Provides context on related substances and required limits).
- G. A. Olah. Friedel-Crafts and Related Reactions.
- ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

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## Sources

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- 2. (R)-6-Bromo Phenylephrine Hydrochloride | 1391067-95-0 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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